Diclofop

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Mode of Action Studies

Understanding how Diclofop exerts its herbicidal effect is crucial for developing improved weed control strategies. Scientific research investigates the biochemical pathways Diclofop disrupts in targeted weeds. Studies have shown that Diclofop inhibits the enzyme Acetyl-CoA Carboxylase (ACCase) in susceptible plants []. This enzyme plays a vital role in fatty acid synthesis, and its inhibition disrupts plant cell growth and development, ultimately leading to weed death [].

Herbicide Resistance Research

The widespread use of Diclofop has led to the emergence of herbicide-resistant weed biotypes. Research plays a critical role in identifying and characterizing these resistant weeds. Scientists employ Diclofop in controlled experiments to evaluate weed populations for resistance. This helps understand the mechanisms of resistance and develop strategies to manage resistant weeds and maintain the effectiveness of Diclofop [].

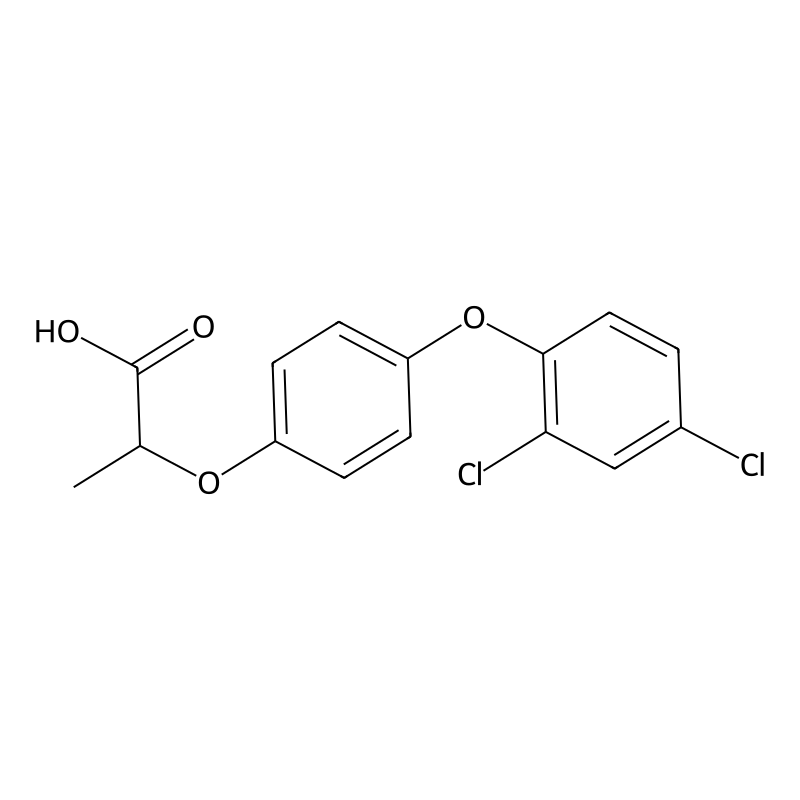

Diclofop is a chiral herbicide primarily used for controlling wild oats and certain grass weeds in cereal crops. Its chemical structure is characterized by the presence of two chlorine atoms and an aryloxyphenoxy propionate moiety, which contributes to its herbicidal activity. The compound is known in its methyl ester form as diclofop-methyl, with the IUPAC name methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate. The molecular formula of diclofop-methyl is C₁₆H₁₄Cl₂O₄, and it has a molecular weight of approximately 341.186 g/mol .

Diclofop-methyl acts as a selective herbicide by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty acid synthesis within grasses [2, 5]. Disrupting ACCase production hinders the formation of long-chain fatty acids, essential for grass weed growth, ultimately leading to their death. This selectivity allows diclofop-methyl to target grass weeds without significantly affecting broadleaf crops.

Diclofop-methyl is classified as a moderately toxic compound (category II) by the US Environmental Protection Agency (EPA) for oral exposure [2]. It poses slight dermal irritation and is considered a likely human carcinogen based on animal studies [2]. Here are some safety concerns:

- Acute toxicity: Exposure can cause skin and eye irritation, nausea, vomiting, and dizziness [2].

- Chronic toxicity: Potential human carcinogen based on animal studies [2].

- Environmental impact: Diclofop-methyl can be toxic to aquatic organisms and should not be applied near water bodies [2].

Precautions

Always follow recommended safety guidelines when handling diclofop-methyl, including wearing appropriate personal protective equipment (PPE) and avoiding contact with skin and eyes [2].

Data source:

Diclofop-methyl undergoes hydrolysis in aqueous environments, leading to the formation of diclofop acid, its primary metabolite. This transformation is significant as diclofop acid retains herbicidal properties and is more persistent in the environment than its parent compound. The degradation pathways involve enzymatic reactions that can be influenced by environmental conditions such as pH and temperature .

The compound also exhibits enantioselective metabolism, where the (R)-enantiomer is metabolized more efficiently than the (S)-enantiomer. This difference in metabolic pathways can lead to variations in toxicity and efficacy between the two forms .

Diclofop acts as a selective herbicide by inhibiting the enzyme acetyl-CoA carboxylase, which is crucial for fatty acid biosynthesis in plants. This inhibition disrupts lipid metabolism, ultimately leading to plant death. The compound's enantioselective nature means that one enantiomer may exhibit greater biological activity than the other; studies indicate that (R)-diclofop-methyl has a higher affinity for the target enzyme compared to (S)-diclofop-methyl .

Toxicological assessments have categorized diclofop-methyl as a likely human carcinogen based on laboratory studies, particularly concerning its potential genotoxic effects . Furthermore, exposure studies have shown that diclofop can induce developmental toxicity in aquatic organisms like zebrafish embryos .

The synthesis of diclofop-methyl typically involves several steps starting from readily available aromatic compounds. A common method includes:

- Formation of Aryloxyphenoxy Propionate: The reaction between 2,4-dichlorophenol and a suitable propionic acid derivative.

- Methylation: The introduction of a methyl group to form the ester using methyl iodide or dimethyl sulfate in the presence of a base.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This synthetic route allows for the production of both enantiomers of diclofop-methyl, facilitating studies into their differing biological activities .

Diclofop is predominantly used in agricultural settings as a herbicide for controlling various grass weeds in cereal crops like wheat and barley. It has also been registered for use on golf courses to manage specific grass types such as goose grass. Its effectiveness against target weeds makes it a valuable tool in integrated weed management strategies .

In addition to agricultural applications, research into its potential therapeutic uses has emerged due to its unique chemical properties and interactions with biological systems .

Research has indicated that diclofop-methyl interacts with various proteins at an enantiomer-specific level, affecting their binding affinities and subsequent biological effects. Studies utilizing human liver microsomes have shown significant differences in how each enantiomer is metabolized, which can influence both efficacy and toxicity profiles .

Moreover, investigations into protein-ligand interactions have revealed that specific amino acid residues play crucial roles in mediating these effects, highlighting the importance of stereochemistry in drug design and environmental toxicology .

Several compounds share structural similarities with diclofop, particularly within the class of aryloxyphenoxy propionate herbicides. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Fenoxaprop-P-ethyl | Aryloxyphenoxy Propionate | Selective against grass weeds; different metabolic pathway |

| Clodinafop-propargyl | Aryloxyphenoxy Propionate | More effective on certain broadleaf weeds; faster degradation |

| Quizalofop-P-ethyl | Aryloxyphenoxy Propionate | Exhibits lower toxicity levels; used primarily on rice |

Diclofop's uniqueness lies in its specific mode of action against acetyl-CoA carboxylase and its enantioselective metabolism, which can lead to significant differences in toxicity and efficacy compared to these similar compounds .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

2-[4-(2,4-Dichlorophenoxy)Phenoxy]Propanoic Acid